molecular formula C7H5BrF2OZn B14896666 (4-(Difluoromethoxy)phenyl)Zinc bromide

(4-(Difluoromethoxy)phenyl)Zinc bromide

Cat. No.: B14896666
M. Wt: 288.4 g/mol
InChI Key: CIKGSNVSYGYARP-UHFFFAOYSA-M
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Description

(4-(Difluoromethoxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the difluoromethoxy group enhances the compound’s reactivity and stability, making it a versatile tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(difluoromethoxy)phenyl)zinc bromide typically involves the reaction of 4-(difluoromethoxy)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

4-(Difluoromethoxy)phenyl bromide+Zn(4-(Difluoromethoxy)phenyl)zinc bromide\text{4-(Difluoromethoxy)phenyl bromide} + \text{Zn} \rightarrow \text{this compound} 4-(Difluoromethoxy)phenyl bromide+Zn→(4-(Difluoromethoxy)phenyl)zinc bromide

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-(Difluoromethoxy)phenyl)zinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Negishi Coupling: Typically involves palladium or nickel catalysts and a base such as triethylamine. The reaction is carried out under an inert atmosphere at moderate temperatures.

    Nucleophilic Substitution: Involves the use of electrophiles like alkyl halides or acyl chlorides under mild conditions.

Major Products

The major products formed from these reactions are substituted aromatic compounds, which can be further functionalized for various applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Chemistry

In synthetic chemistry, (4-(difluoromethoxy)phenyl)zinc bromide is used to introduce the difluoromethoxy group into complex molecules, enhancing their chemical and physical properties.

Biology and Medicine

The compound is employed in the synthesis of biologically active molecules, including potential drug candidates. The difluoromethoxy group is known to improve the metabolic stability and bioavailability of pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, where the difluoromethoxy group imparts desirable properties like hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism by which (4-(difluoromethoxy)phenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can readily participate in cross-coupling reactions, forming new carbon-carbon bonds. The difluoromethoxy group stabilizes the intermediate, enhancing its reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Diphenylzinc: Another organozinc compound used in similar cross-coupling reactions. it lacks the difluoromethoxy group, which limits its reactivity and stability.

    (4-Methoxyphenyl)zinc bromide: Similar in structure but with a methoxy group instead of a difluoromethoxy group. The difluoromethoxy group in (4-(difluoromethoxy)phenyl)zinc bromide provides enhanced reactivity and stability.

Uniqueness

The presence of the difluoromethoxy group in this compound makes it unique among organozinc reagents. This group not only enhances the compound’s reactivity but also imparts desirable properties to the final products, making it a valuable tool in both academic and industrial research.

Properties

Molecular Formula

C7H5BrF2OZn

Molecular Weight

288.4 g/mol

IUPAC Name

bromozinc(1+);difluoromethoxybenzene

InChI

InChI=1S/C7H5F2O.BrH.Zn/c8-7(9)10-6-4-2-1-3-5-6;;/h2-5,7H;1H;/q-1;;+2/p-1

InChI Key

CIKGSNVSYGYARP-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=[C-]1)OC(F)F.[Zn+]Br

Origin of Product

United States

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